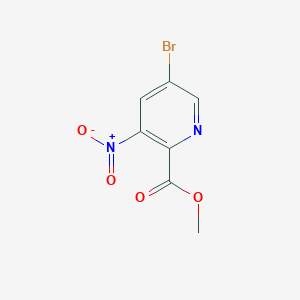

Methyl 5-bromo-3-nitropicolinate

Description

Methyl 5-bromo-3-nitropicolinate is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of picolinic acid, featuring both bromine and nitro functional groups.

Properties

Molecular Formula |

C7H5BrN2O4 |

|---|---|

Molecular Weight |

261.03 g/mol |

IUPAC Name |

methyl 5-bromo-3-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3 |

InChI Key |

AFZXACGAOJTSDM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-nitropicolinate can be synthesized through a multi-step process. One common method involves the bromination of methyl nicotinate followed by nitration. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The nitration step is usually performed using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-nitropicolinate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Coupling: Boronic acids with a palladium catalyst under basic conditions.

Major Products Formed

Substitution: Products include various substituted picolinates depending on the nucleophile used.

Reduction: The major product is methyl 5-amino-3-nitropicolinate.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-3-nitropicolinate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential therapeutic properties, particularly in the development of anti-cancer agents and other pharmaceuticals.

Case Study: Antitumor Activity

A recent study highlighted the synthesis of 5-azaindazoles from this compound derivatives. These compounds exhibited antiproliferative properties against cancer cell lines such as Hep-2 and MCF, indicating their potential for further development as antitumor therapies . The study demonstrated yields ranging from 30% to 93% for various synthesized derivatives, showcasing the compound's versatility in generating biologically active molecules.

Organic Synthesis

The compound is utilized in various organic synthesis reactions, particularly in the formation of heterocyclic compounds. Its ability to undergo regioselective reactions makes it a valuable building block for chemists.

Synthetic Methodologies

This compound can be employed in cyclization reactions, where it acts as a bielectrophilic reagent. This property allows for the construction of complex molecular architectures with high specificity and efficiency . The compound's reactivity can be tuned through modifications to its structure, facilitating the synthesis of diverse chemical entities.

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are being explored for their potential use as agrochemicals. The compound's structure allows it to interact with biological systems, making it a candidate for developing new pesticides or herbicides.

Research Insights

Research indicates that compounds similar to this compound can exhibit herbicidal activity, which is crucial for developing sustainable agricultural practices. However, specific studies focusing on this application are still emerging and require further exploration to establish efficacy and safety profiles.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-nitropicolinate largely depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The bromine atom can be substituted by other functional groups, allowing the compound to interact with different molecular targets. These interactions can affect various cellular pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-bromo-3-fluoropicolinate: Similar in structure but with a fluorine atom instead of a nitro group.

Methyl 5-bromo-3-chloropicolinate: Contains a chlorine atom instead of a nitro group.

Methyl 5-bromo-3-aminopicolinate: Contains an amino group instead of a nitro group.

Uniqueness

Methyl 5-bromo-3-nitropicolinate is unique due to the presence of both bromine and nitro groups, which allows it to undergo a variety of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

Methyl 5-bromo-3-nitropicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrN2O2 and features a bromine atom and a nitro group attached to a picolinate structure. This configuration is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures can influence the melanocortin-4 receptor (MC4R), which is implicated in obesity and metabolic disorders. In particular, modifications to the picolinate structure can enhance selectivity and potency towards MC4R, potentially offering therapeutic avenues for obesity management .

Antimicrobial Activity

Studies have demonstrated that nitro-containing compounds, including this compound, exhibit antimicrobial properties. The nitro group is known to be bioactivated in bacteria, leading to the generation of reactive intermediates that can damage bacterial DNA and proteins. This mechanism has been observed in various studies, indicating a dual mechanism of action involving both direct antimicrobial effects and immunomodulatory responses .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

- Impact on Metabolic Pathways : Another research effort focused on the compound's effect on metabolic pathways related to obesity. The study found that this compound could modulate metabolic rates by influencing MC4R activity, leading to changes in food intake and energy expenditure in animal models .

- In Vivo Studies : In vivo experiments using mice models demonstrated that administration of this compound resulted in altered body weight gain patterns, reinforcing its potential role as a metabolic modulator .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.